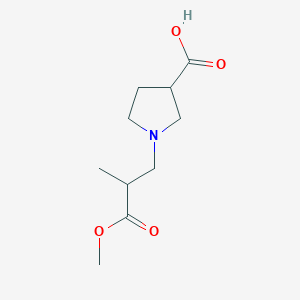

1-(2-Methoxycarbonyl-propyl)-pyrrolidine-3-carboxylic acid

Description

Properties

IUPAC Name |

1-(3-methoxy-2-methyl-3-oxopropyl)pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO4/c1-7(10(14)15-2)5-11-4-3-8(6-11)9(12)13/h7-8H,3-6H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJTHPVJBARVULH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1CCC(C1)C(=O)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70661369 | |

| Record name | 1-(3-Methoxy-2-methyl-3-oxopropyl)pyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70661369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886366-35-4 | |

| Record name | 1-(3-Methoxy-2-methyl-3-oxopropyl)pyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70661369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 886366-35-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-(2-Methoxycarbonyl-propyl)-pyrrolidine-3-carboxylic acid chemical structure

An In-Depth Technical Guide to Pyrrolidine-3-Carboxylic Acid: A Versatile Scaffold in Modern Drug Discovery

Foreword by the Senior Application Scientist

The specified compound, 1-(2-Methoxycarbonyl-propyl)-pyrrolidine-3-carboxylic acid , is not readily found in current scientific literature, suggesting it may be a novel or yet-undocumented molecule. This guide, therefore, pivots to the foundational and highly significant core of this proposed structure: Pyrrolidine-3-carboxylic acid . Also known as β-proline, this scaffold is a cornerstone in medicinal chemistry. Its unique structural properties, including its non-planar, saturated ring and inherent stereochemistry, offer a three-dimensional diversity that is highly sought after in the design of novel therapeutics.[1] This guide provides an in-depth exploration of pyrrolidine-3-carboxylic acid, from its fundamental characteristics to its synthesis and application, offering field-proven insights for researchers, scientists, and drug development professionals.

The Pyrrolidine Scaffold: A Privileged Structure in Medicinal Chemistry

The five-membered pyrrolidine ring is a recurring motif in a vast number of natural products and synthetic drugs.[1] Unlike its aromatic counterpart, pyrrole, the sp³-hybridized carbons of the pyrrolidine ring allow it to adopt non-planar conformations, a phenomenon known as "pseudorotation". This property enables a more thorough exploration of the pharmacophore space, leading to compounds with improved target selectivity and biological activity. Pyrrolidine-3-carboxylic acid, as a β-amino acid, is a particularly valuable building block due to the strategic placement of its carboxylic acid group, which allows for diverse functionalization and the creation of unique peptide and small molecule structures.[2][3]

Molecular Overview and Physicochemical Properties

Pyrrolidine-3-carboxylic acid is a cyclic β-amino acid with a chiral center at the C3 position. It is commercially available as a racemic mixture or as individual (R) and (S) enantiomers.[4][5][6]

| Property | Value | Source(s) |

| IUPAC Name | Pyrrolidine-3-carboxylic acid | [5] |

| Synonyms | DL-3-Pyrrolidine carboxylic acid, β-Proline | [5] |

| Molecular Formula | C₅H₉NO₂ | [5] |

| Molecular Weight | 115.13 g/mol | [5][6] |

| CAS Number | 59378-87-9 (racemic) | [5] |

| 72580-54-2 ((R)-enantiomer) | [4][6] | |

| Appearance | White to light yellow solid | [4] |

Synthesis of Pyrrolidine-3-Carboxylic Acid Derivatives

The synthesis of substituted pyrrolidines is a well-explored area of organic chemistry.[7] For pyrrolidine-3-carboxylic acid derivatives, a common and effective strategy involves the asymmetric Michael addition reaction. This approach allows for the stereocontrolled construction of the pyrrolidine ring.[8]

Representative Synthetic Workflow: Asymmetric Michael Addition

An organocatalytic enantioselective Michael addition of a nitroalkane to a 4-oxo-2-enoate can produce a highly functionalized intermediate. Subsequent reduction of the nitro group and reductive amination leads to the formation of the pyrrolidine ring. This two-step process is efficient and provides high enantiomeric excess.[8]

Caption: Asymmetric synthesis of a pyrrolidine-3-carboxylic acid derivative.

Key Experimental Considerations

-

Catalyst Choice: The selection of the organocatalyst in the Michael addition is crucial for achieving high enantioselectivity. Cinchona alkaloid derivatives are often employed for this purpose.

-

Reaction Conditions: The reduction of the nitro group can be achieved under various conditions, such as catalytic hydrogenation (e.g., using H₂ gas and a palladium on carbon catalyst). The subsequent intramolecular reductive amination often occurs in the same pot, simplifying the workflow.[9]

-

Protecting Groups: In more complex syntheses, the use of protecting groups for the nitrogen and carboxylic acid moieties may be necessary to ensure chemoselectivity during multi-step transformations.[10]

Chemical Reactivity and Derivatization Pathways

The pyrrolidine-3-carboxylic acid scaffold possesses two key functional handles for derivatization: the secondary amine (pyrrolidine nitrogen) and the carboxylic acid. This allows for the creation of diverse chemical libraries through orthogonal chemical modifications.

Caption: Derivatization pathways of the pyrrolidine-3-carboxylic acid scaffold.

Spectroscopic Characterization of N-Alkylated Pyrrolidine-3-Carboxylic Acids

While specific data for "1-(2-Methoxycarbonyl-propyl)-pyrrolidine-3-carboxylic acid" is unavailable, we can predict the key spectroscopic features based on its constituent parts.

¹H NMR Spectroscopy

-

Pyrrolidine Ring Protons: A complex series of multiplets would be expected between approximately 2.0 and 3.5 ppm.

-

C3 Proton: A multiplet, likely between 2.8 and 3.2 ppm, corresponding to the proton attached to the chiral center bearing the carboxylic acid.

-

N-Propyl Chain Protons:

-

The CH₂ group attached to the nitrogen would appear as a multiplet, likely downfield due to the influence of the nitrogen.

-

The CH proton at the 2-position of the propyl group would be a multiplet.

-

The methyl group (CH₃) would likely be a doublet around 1.2 ppm.

-

-

Methoxy Group: A sharp singlet at approximately 3.7 ppm for the -OCH₃ protons.

-

Carboxylic Acid Proton: A broad singlet, typically downfield (>10 ppm), which may be exchangeable with D₂O.

¹³C NMR Spectroscopy

-

Carbonyl Carbons: Two signals in the downfield region (170-180 ppm), one for the carboxylic acid and one for the methyl ester.

-

Pyrrolidine Ring Carbons: Signals in the aliphatic region, typically between 25 and 60 ppm.

-

N-Propyl Chain Carbons: Three distinct signals in the aliphatic region.

-

Methoxy Carbon: A signal around 52 ppm.

Mass Spectrometry

-

Molecular Ion Peak (M⁺): The mass spectrometer would show a molecular ion peak corresponding to the exact mass of the molecule.

-

Fragmentation Patterns: Common fragmentation would involve the loss of the methoxycarbonyl group (-COOCH₃) and the carboxylic acid group (-COOH). Cleavage of the N-propyl side chain is also a likely fragmentation pathway.

Applications in Drug Discovery and Medicinal Chemistry

Derivatives of pyrrolidine-3-carboxylic acid are of significant interest in the pharmaceutical industry. Their constrained cyclic structure makes them valuable as scaffolds for enzyme inhibitors, receptor antagonists, and other biologically active molecules.[2]

-

Enzyme Inhibitors: The rigid pyrrolidine ring can orient functional groups in a precise three-dimensional arrangement, leading to potent and selective inhibition of enzymes.[2]

-

Sodium Channel Blockers: Certain β-proline derivatives have been investigated for their potential as sodium channel blockers, which have applications in treating epilepsy, cardiac arrhythmias, and chronic pain.[11]

-

Endothelin Receptor Antagonists: The pyrrolidine-3-carboxylic acid core has been successfully used to develop highly specific antagonists for the endothelin B receptor, which is involved in vasoconstriction and vasodilation.[12]

-

Peptidomimetics: As a β-amino acid, it can be incorporated into peptides to induce stable secondary structures and increase resistance to enzymatic degradation.[3]

Conclusion

While the specific molecule "1-(2-Methoxycarbonyl-propyl)-pyrrolidine-3-carboxylic acid" remains to be characterized in the public domain, its core structure, pyrrolidine-3-carboxylic acid, stands as a validated and highly versatile platform in medicinal chemistry. Its stereochemical complexity, conformational rigidity, and dual functional handles for derivatization provide a rich foundation for the design of novel therapeutics. The synthetic methodologies are well-established, allowing for the creation of diverse libraries of compounds for biological screening. For researchers and drug development professionals, a deep understanding of the chemistry and biological potential of the pyrrolidine-3-carboxylic acid scaffold is an invaluable asset in the quest for new and effective medicines.

References

-

Pyrrolidine-3-Carboxylic Acid Derivatives (Beta-Proline Derivatives) (No. 0106). OIST Groups. [Link]

-

Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones. Request PDF | ResearchGate. [Link]

- Preparation method for pyrrolidine-2-carboxylic acid derivatives.

-

Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Pyrrolidine. Wikipedia. [Link]

- Process for the preparation of pyrollidine-3-carboxylic acids.

-

Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. PMC | PubMed Central. [Link]

-

Synthesis of beta-proline like derivatives and their evaluation as sodium channel blockers. Request PDF | ResearchGate. [Link]

-

β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Hilaris Publisher. [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]

-

Pyrrolidine synthesis. Organic Chemistry Portal. [Link]

-

Design, synthesis, and activity of a series of pyrrolidine-3-carboxylic acid-based, highly specific, orally active ET(B) antagonists containing a diphenylmethylamine acetamide side chain. PubMed. [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrrolidine-3-Carboxylic Acid Derivatives (Beta-Proline Derivatives) (No. 0106) | OIST Groups [groups.oist.jp]

- 3. hilarispublisher.com [hilarispublisher.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Pyrrolidine-3-carboxylic acid | CAS 59378-87-9 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Pyrrolidine synthesis [organic-chemistry.org]

- 8. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. US8344161B2 - Process for the preparation of pyrollidine-3-carboxylic acids - Google Patents [patents.google.com]

- 10. EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. Design, synthesis, and activity of a series of pyrrolidine-3-carboxylic acid-based, highly specific, orally active ET(B) antagonists containing a diphenylmethylamine acetamide side chain - PubMed [pubmed.ncbi.nlm.nih.gov]

1-(2-Methoxycarbonyl-propyl)-pyrrolidine-3-carboxylic Acid: Structural Elucidation, Synthesis, and Applications

[1][2]

Introduction

The compound 1-(2-Methoxycarbonyl-propyl)-pyrrolidine-3-carboxylic acid (CAS: 886366-35-4) represents a specific class of "beta-proline" derivatives.[1][2][3] Unlike natural proline (pyrrolidine-2-carboxylic acid), the carboxylic acid in this scaffold is located at the C3 position, imparting unique conformational properties and metabolic stability profiles to peptide backbones.[1][2]

This molecule is characterized by a zwitterionic potential (tertiary amine and free carboxylic acid) and an ester-functionalized side chain, making it a versatile intermediate for the synthesis of dual-action pharmaceutical agents, particularly in the development of metalloprotease inhibitors and GABA uptake inhibitors.[1][2]

Structural Elucidation & IUPAC Nomenclature

Correctly naming this compound requires strict adherence to IUPAC hierarchy rules, particularly regarding the priority of functional groups (Carboxylic Acid > Ester > Amine).[1][2]

Decomposition of the Name

The name provided, 1-(2-Methoxycarbonyl-propyl)-pyrrolidine-3-carboxylic acid , is a semi-systematic name that accurately describes the connectivity but relies on specific substituent definitions.[1][2]

-

Principal Functional Group: The Carboxylic Acid (-COOH) attached directly to the pyrrolidine ring takes precedence.[1][2] Thus, the parent structure is Pyrrolidine-3-carboxylic acid .[1][2][4]

-

Substituent (Position 1): The nitrogen atom (N1) is substituted with a propyl chain containing an ester group.[1][2]

Rigorous IUPAC Systematization

While the provided name is chemically unambiguous, the fully systematic IUPAC name treats the ester side chain as a substituted alkyl group.[1][2]

Stereochemical Complexity

The molecule possesses two chiral centers :

-

C3 of the Pyrrolidine Ring: The site of the carboxylic acid.[2][3][4][6]

-

C2 of the Propyl Side Chain: The site of the methyl/ester branching.[2]

This results in four possible stereoisomers (diastereomers). In synthetic applications involving Michael additions (see Section 3), the product is often obtained as a mixture of diastereomers unless chiral catalysts are employed.[1][2]

Figure 1.[1][2] Structural hierarchy and nomenclature breakdown of the target compound.

Synthetic Pathways

The most efficient and atom-economic route to this compound is the Aza-Michael Addition .[1][2] This pathway utilizes the nucleophilicity of the secondary amine in pyrrolidine-3-carboxylic acid to attack an electron-deficient alkene.[1][2]

The Michael Addition Protocol[2][8][9]

-

Nucleophile: Pyrrolidine-3-carboxylic acid (zwitterionic form).[1][2]

-

Electrophile (Michael Acceptor): Methyl Methacrylate (Methyl 2-methylpropenoate).[1][2]

-

Mechanism: The secondary amine attacks the

-carbon of the methacrylate.[1][2]

Experimental Workflow

-

Reagents: Pyrrolidine-3-carboxylic acid (1.0 eq), Methyl Methacrylate (1.2 eq).[1][2]

-

Solvent: Methanol or Ethanol (Protic solvents facilitate proton transfer steps).[2]

-

Catalyst: Base catalysis (e.g., Triethylamine or DBU) may be required if the starting material is a hydrochloride salt.[1][2]

-

Conditions: Reflux for 4–12 hours.

-

Workup: Concentration in vacuo. The product is often an oil or low-melting solid.[2]

Reaction Equation:

Stereochemical Implications

The addition of the amine to methyl methacrylate creates a new chiral center at the

-

If the starting pyrrolidine is racemic, 4 isomers are formed.[1][2]

-

If the starting pyrrolidine is enantiopure (e.g., (S)-Pyrrolidine-3-carboxylic acid), 2 diastereomers are formed.[1][2] Separation typically requires HPLC or fractional crystallization of salts.[2]

Physicochemical Properties & Analysis

For researchers isolating or characterizing this compound, the following data points are critical.

| Property | Value / Description | Note |

| Molecular Formula | C₁₀H₁₇NO₄ | |

| Molecular Weight | 215.25 g/mol | |

| Physical State | Viscous Oil or Low-melting Solid | Often hygroscopic due to zwitterionic character.[1][2] |

| Solubility | High: Water, Methanol, DMSOLow: Hexane, Ether | Amphoteric nature governs solubility.[1][2] |

| pKa (Predicted) | Acid: ~3.5Base (Amine): ~8.5 | Exists as a zwitterion at neutral pH.[1][2] |

| LogP | ~ -0.5 to 0.2 | Highly polar.[2] |

Spectroscopic Identification[2][10]

Pharmaceutical Applications

This compound serves as a specialized scaffold in medicinal chemistry.[2]

-

Peptidomimetics: The 3-substituted pyrrolidine ring acts as a constrained amino acid, restricting conformational freedom in peptide chains.[1][2] This is useful for designing inhibitors that mimic the turn structures of proteins.[2]

-

GABA Analogs: Structurally related to nipecotic acid and other GABA uptake inhibitors, the 3-carboxy pyrrolidine core targets the GABA transporter (GAT) proteins.[1][2]

-

Metalloprotease Inhibitors: The combination of a carboxylic acid (zinc-binding group) and a hydrophobic side chain (via the ester) fits the S1/S1' pockets of enzymes like ACE (Angiotensin-Converting Enzyme) or MMPs (Matrix Metalloproteinases).[1][2]

References

-

ChemicalBook. (n.d.).[2] 1-(2-Methoxycarbonyl-propyl)-pyrrolidine-3-carboxylic acid Product Description. Retrieved from [1][2]

-

Sigma-Aldrich. (n.d.).[2] Pyrrolidine-3-carboxylic acid hydrochloride Product Sheet. Retrieved from [1][2]

-

Yin, F., Garifullina, A., & Tanaka, F. (2017).[1][2][7][8] Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry. Retrieved from [1][2]

-

PubChem. (n.d.).[2] Compound Summary for Pyrrolidine-3-carboxylic acid. National Library of Medicine.[2] Retrieved from [1][2]

Sources

- 1. EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives - Google Patents [patents.google.com]

- 2. 吡咯烷-3-羧酸 盐酸盐 95% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 1-(2-METHOXYCARBONYL-PROPYL)-PYRROLIDINE-3-CARBOXYLIC ACID CAS#: 886366-35-4 [m.chemicalbook.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. 1-(2-METHOXYCARBONYL-PROPYL)-PYRROLIDINE-3-CARBOXYLIC ACID CAS#: 886366-35-4 [amp.chemicalbook.com]

- 6. chemscene.com [chemscene.com]

- 7. Correction: Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 1-(2-Methoxycarbonyl-propyl)-pyrrolidine-3-carboxylic acid: Synthesis, Characterization, and Properties

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the physical and chemical properties of 1-(2-Methoxycarbonyl-propyl)-pyrrolidine-3-carboxylic acid. Given the limited availability of direct experimental data for this specific compound in publicly accessible literature, this document synthesizes information from analogous structures and established chemical principles to offer a robust predictive and practical framework for its synthesis, characterization, and handling.

Introduction: The Significance of Substituted Pyrrolidines

Pyrrolidine-3-carboxylic acid and its derivatives are pivotal structural motifs in medicinal chemistry and drug discovery. The constrained cyclic structure of the pyrrolidine ring, combined with the stereochemical possibilities and the functional handles of the carboxylic acid and the N-substituent, provides a versatile scaffold for designing novel therapeutic agents. These compounds are recognized as valuable bioactives and catalysts for chemical transformations.[1] Their applications span a wide range of therapeutic areas, including roles as enzyme inhibitors.[1] This guide focuses on the specific derivative, 1-(2-Methoxycarbonyl-propyl)-pyrrolidine-3-carboxylic acid, a molecule with potential applications in the development of novel pharmaceuticals.

Molecular Structure and Physicochemical Properties

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value/Information | Source/Rationale |

| Molecular Formula | C₁₀H₁₇NO₄ | Based on structural analysis. |

| Molecular Weight | 215.25 g/mol | Calculated from the molecular formula.[2] |

| CAS Number | 886366-35-4 | [2] |

| Appearance | Likely a white to off-white solid at room temperature. | Based on the properties of similar amino acid derivatives like (R)-Pyrrolidine-3-carboxylic acid.[3] |

| Boiling Point | 348.9±37.0 °C (Predicted) | Computational prediction.[2] |

| Melting Point | Not available. Expected to be a solid with a distinct melting point. | By analogy to related pyrrolidine carboxylic acids. |

| Solubility | Expected to be soluble in water and polar organic solvents like methanol and ethanol. | The presence of a carboxylic acid and a tertiary amine suggests good solubility in polar protic solvents. (R)-Pyrrolidine-3-carboxylic acid is soluble in water.[3] |

| pKa | Two pKa values are expected: one for the carboxylic acid (around 3-5) and one for the tertiary amine (around 9-11). | Based on typical pKa values for carboxylic acids and the conjugate acid of tertiary amines. The pKa of the carboxylic acid group in (R)-Pyrrolidine-3-carboxylic acid is approximately 4.7. |

Synthesis and Purification

The synthesis of 1-(2-Methoxycarbonyl-propyl)-pyrrolidine-3-carboxylic acid can be approached through several established methods for the N-alkylation of pyrrolidine derivatives. A plausible and efficient synthetic route would involve the alkylation of a suitable pyrrolidine-3-carboxylic acid precursor.

Proposed Synthetic Pathway

A logical synthetic approach involves the N-alkylation of a protected pyrrolidine-3-carboxylic acid ester, followed by selective deprotection. This strategy allows for controlled reactions and straightforward purification.

Caption: Proposed synthetic pathway for 1-(2-Methoxycarbonyl-propyl)-pyrrolidine-3-carboxylic acid.

Detailed Experimental Protocol (Hypothetical)

Step 1: Esterification of Pyrrolidine-3-carboxylic acid

-

Suspend pyrrolidine-3-carboxylic acid in methanol.

-

Cool the suspension to 0 °C in an ice bath.

-

Add thionyl chloride dropwise with stirring.

-

Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.

-

Remove the solvent under reduced pressure to obtain the methyl ester of pyrrolidine-3-carboxylic acid, which can be used in the next step with or without further purification.

Causality: The esterification of the carboxylic acid group prevents its interference in the subsequent N-alkylation step by reducing its acidity and nucleophilicity.

Step 2: N-Alkylation

-

Dissolve the pyrrolidine-3-carboxylic acid methyl ester in a polar aprotic solvent such as dimethylformamide (DMF).

-

Add a suitable base, such as potassium carbonate, to the solution.

-

Add methyl 2-bromobutanoate dropwise to the reaction mixture.

-

Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture, dilute with water, and extract the product with a suitable organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude diester.

Causality: The base deprotonates the secondary amine of the pyrrolidine ring, increasing its nucleophilicity to facilitate the attack on the electrophilic carbon of methyl 2-bromobutanoate.

Step 3: Selective Saponification

-

Dissolve the crude diester in a mixture of tetrahydrofuran (THF) and water.

-

Add one equivalent of lithium hydroxide monohydrate.

-

Stir the reaction mixture at room temperature and monitor the selective hydrolysis of the less sterically hindered ester by TLC.

-

Once the desired level of conversion is achieved, neutralize the reaction mixture with a dilute acid (e.g., 1N HCl).

-

Extract the product with an organic solvent.

-

Purify the final product by column chromatography or recrystallization.

Causality: The use of a stoichiometric amount of a mild base like lithium hydroxide at room temperature allows for the selective hydrolysis of one of the ester groups, yielding the desired carboxylic acid.

Spectroscopic Characterization

The structural elucidation of 1-(2-Methoxycarbonyl-propyl)-pyrrolidine-3-carboxylic acid would rely on a combination of spectroscopic techniques.

Table 2: Expected Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | - Signals corresponding to the pyrrolidine ring protons. - A multiplet for the methine proton on the propyl chain adjacent to the ester. - A singlet for the methyl ester protons around 3.7 ppm. - A broad signal for the carboxylic acid proton (can be exchanged with D₂O). |

| ¹³C NMR | - Two distinct carbonyl signals for the carboxylic acid and the ester (typically in the 170-180 ppm range). - A signal for the methoxy carbon of the ester around 52 ppm. - Signals for the carbons of the pyrrolidine ring and the propyl chain. |

| IR Spectroscopy | - A broad O-H stretching band for the carboxylic acid (around 2500-3300 cm⁻¹). - Two distinct C=O stretching bands: one for the carboxylic acid (around 1700-1725 cm⁻¹) and one for the ester (around 1735-1750 cm⁻¹).[4] - C-N stretching vibrations. |

| Mass Spectrometry | - The molecular ion peak (M+) or protonated molecular ion peak ([M+H]+) corresponding to the molecular weight of 215.25. - Characteristic fragmentation patterns, including the loss of the methoxycarbonyl group or the carboxylic acid group. |

Reactivity and Potential Applications

The chemical reactivity of 1-(2-Methoxycarbonyl-propyl)-pyrrolidine-3-carboxylic acid is dictated by its three main functional groups: the tertiary amine, the carboxylic acid, and the ester.

-

Tertiary Amine: The nitrogen atom is nucleophilic and can participate in reactions such as quaternization.

-

Carboxylic Acid: This group can undergo esterification, amidation, and reduction. It is a key handle for conjugation to other molecules in drug development.

-

Ester: The ester can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups.

The bifunctional nature of this molecule makes it an attractive building block for the synthesis of more complex molecules, particularly in the context of creating libraries of compounds for high-throughput screening in drug discovery. The pyrrolidine scaffold is a common feature in many biologically active compounds, and the specific N-substituent of this molecule could impart unique pharmacological properties.

Conclusion

While direct experimental data on 1-(2-Methoxycarbonyl-propyl)-pyrrolidine-3-carboxylic acid is scarce, this technical guide provides a comprehensive theoretical framework for its synthesis, characterization, and properties based on established chemical principles and data from analogous compounds. The proposed synthetic route is robust and relies on well-understood chemical transformations. The predicted physicochemical and spectroscopic data offer a valuable reference for any researcher undertaking the synthesis and characterization of this promising molecule. The versatile chemical nature of this compound makes it a valuable tool for medicinal chemists and drug development professionals exploring novel therapeutic agents.

References

-

Pyrrolidine-3-Carboxylic Acid Derivatives (Beta-Proline Derivatives) (No. 0106) | OIST Groups. (n.d.). Retrieved February 6, 2026, from [Link]

-

2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid - MDPI. (n.d.). Retrieved February 6, 2026, from [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.). Retrieved February 6, 2026, from [Link]

-

Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved February 6, 2026, from [Link]

-

20.9: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. (n.d.). Retrieved February 6, 2026, from [Link]

Sources

- 1. Pyrrolidine-3-Carboxylic Acid Derivatives (Beta-Proline Derivatives) (No. 0106) | OIST Groups [groups.oist.jp]

- 2. US8344161B2 - Process for the preparation of pyrollidine-3-carboxylic acids - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Pyrrolidine synthesis [organic-chemistry.org]

Navigating the Synthesis and Application of Pyrrolidine-3-Carboxylic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword

In the landscape of modern medicinal chemistry, the pyrrolidine scaffold stands as a cornerstone for the design of novel therapeutics. Its prevalence in a multitude of biologically active compounds underscores its significance. This guide addresses the inquiry into 1-(2-Methoxycarbonyl-propyl)-pyrrolidine-3-carboxylic acid (CAS Number: 886366-35-4) . It is critical to establish at the outset that a comprehensive search of publicly accessible scientific databases and literature yields a significant scarcity of specific data for this particular molecule. Its synthesis, detailed physicochemical properties, and specific biological applications are not extensively documented.

Therefore, this guide will adopt a broader, more instructive approach. We will delve into the well-established chemistry and therapeutic relevance of the core structure, pyrrolidine-3-carboxylic acid , providing a robust framework for understanding the potential of its derivatives. This document will serve as a technical primer for researchers, scientists, and drug development professionals, offering insights into the synthesis, characterization, and potential applications of this important class of molecules, thereby enabling a foundational understanding for the exploration of novel derivatives like the one specified.

The Pyrrolidine-3-Carboxylic Acid Scaffold: A Privileged Motif in Medicinal Chemistry

The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that is a key structural component in a vast number of natural products and synthetic pharmaceuticals.[1] Its non-planar, puckered conformation allows for the precise spatial orientation of substituents, which is crucial for specific interactions with biological targets such as enzymes and receptors.[2] Pyrrolidine-3-carboxylic acid, a derivative of the amino acid proline, serves as a versatile chiral building block in organic synthesis.[3]

The incorporation of the pyrrolidine-3-carboxylic acid moiety into a drug candidate can confer several advantageous properties:

-

Stereochemical Control: The inherent chirality of this scaffold allows for the synthesis of enantiomerically pure compounds, which is often critical for therapeutic efficacy and safety.[3]

-

Structural Rigidity: The cyclic nature of the pyrrolidine ring restricts conformational flexibility, which can lead to higher binding affinities with target proteins.

-

Improved Pharmacokinetics: The presence of the nitrogen atom can influence a molecule's polarity and basicity, potentially improving its solubility, absorption, and distribution properties.

-

Diverse Biological Activities: Pyrrolidine derivatives have demonstrated a wide range of pharmacological effects, including antimicrobial, antiviral, anticancer, anti-inflammatory, and anticonvulsant activities.[4][5]

Strategic Approaches to the Synthesis of Substituted Pyrrolidine-3-Carboxylic Acids

Conceptual Synthetic Pathway

A plausible synthetic route would involve the reaction of a suitably protected pyrrolidine-3-carboxylic acid ester with an appropriate alkylating agent. The key steps are outlined below:

Caption: Conceptual workflow for the synthesis of the target molecule.

Key Experimental Considerations

-

Protecting Groups: The carboxylic acid and the secondary amine of the starting material, pyrrolidine-3-carboxylic acid, would likely require protection to prevent unwanted side reactions. Common protecting groups for the amine include Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl), while the carboxylic acid is typically converted to an ester (e.g., methyl or ethyl ester).

-

N-Alkylation Reaction: The N-alkylation of the protected pyrrolidine-3-carboxylic acid ester would be achieved by reacting it with an appropriate electrophile. For the synthesis of the target molecule, a suitable alkylating agent would be a derivative of butanoic acid, such as methyl 2-bromobutanoate. The reaction is typically carried out in the presence of a non-nucleophilic base (e.g., diisopropylethylamine or potassium carbonate) in a polar aprotic solvent (e.g., acetonitrile or DMF).

-

Deprotection: The final step involves the removal of the protecting groups to yield the desired product. The choice of deprotection conditions depends on the protecting groups used. For instance, a Boc group is readily removed under acidic conditions (e.g., trifluoroacetic acid), while an ester can be hydrolyzed using aqueous base (e.g., lithium hydroxide).

It is important to note that the stereochemistry at the newly formed chiral center on the propyl chain would need to be carefully controlled or the resulting diastereomers separated.

Physicochemical and Spectroscopic Characterization

Should 1-(2-Methoxycarbonyl-propyl)-pyrrolidine-3-carboxylic acid be synthesized, a comprehensive characterization would be essential to confirm its identity and purity.

Predicted Physicochemical Properties

While experimental data is unavailable, some general properties can be anticipated:

| Property | Predicted Characteristic |

| Physical State | Likely a solid or a viscous oil at room temperature. |

| Solubility | Expected to have some solubility in polar organic solvents. The presence of the carboxylic acid and ester groups may also confer some water solubility, depending on the pH. |

| Chirality | The molecule possesses at least two chiral centers, one on the pyrrolidine ring and one on the propyl side chain. Therefore, it can exist as multiple stereoisomers. |

Analytical Characterization Workflow

A standard battery of analytical techniques would be employed for structural elucidation and purity assessment:

Sources

- 1. mdpi.com [mdpi.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

Biological Activity of Pyrrolidine-3-Carboxylic Acid Derivatives: A Technical Guide

Executive Summary

Pyrrolidine-3-carboxylic acid (

Structural Significance & Pharmacological Rationale

The pyrrolidine-3-carboxylic acid scaffold offers unique advantages over flexible

-

Conformational Restriction: The five-membered ring locks the

-amino acid motif into a specific conformation, reducing the entropic penalty upon binding to protein targets. -

Stereochemical Diversity: With two chiral centers (C3 and potentially C2/C4/C5), these derivatives allow for fine-tuning of selectivity between receptor subtypes (e.g., GAT-1 vs. GAT-3).

-

Bioisosterism: The C3-carboxylate often acts as a bioisostere for the

-carboxyl group of glutamate or the distal acid of GABA, but with altered pKa and metabolic stability profiles.

Structure-Activity Relationship (SAR) Logic

The biological activity is heavily dependent on substitution patterns. The following diagram illustrates the core SAR logic governing these derivatives.

Figure 1: Structure-Activity Relationship (SAR) map highlighting functional group modifications and their resulting biological impacts.

Key Therapeutic Applications[2][3]

Neurobiology: GABA Uptake Inhibition

Derivatives of pyrrolidine-3-carboxylic acid function as potent inhibitors of

-

Mechanism: Competitive inhibition of GAT-1 and GAT-3, preventing the reuptake of GABA from the synaptic cleft and prolonging inhibitory neurotransmission.

-

Key Insight: N-alkylation with bulky lipophilic groups (e.g., 4,4-diphenylbut-3-en-1-yl) significantly increases affinity for GAT-1, while specific stereoisomers (e.g., (3R,4S)) favor GAT-3 selectivity.

Oncology: Matrix Metalloproteinase (MMP) Inhibition

The carboxylic acid at C3 can be converted into a hydroxamic acid (-CONHOH), a potent zinc-binding group (ZBG).

-

Target: MMP-2 and MMP-9, which are critical for tumor metastasis and angiogenesis.

-

Efficacy: Benzofuroxan-based pyrrolidine hydroxamates have demonstrated IC50 values in the low nanomolar range (100–200 nM) against MMP-2.

Antimicrobial Activity

5-oxopyrrolidine-3-carboxylic acid derivatives (lactam analogs) exhibit activity against multidrug-resistant (MDR) Gram-positive bacteria, including S. aureus. The lactam ring mimics the transition state of peptide bond hydrolysis or interacts with bacterial cell wall synthesis enzymes.

Quantitative Data Summary

The following table summarizes the potency of select pyrrolidine-3-carboxylic acid derivatives across different biological targets.

| Compound Class | Target | Substitution Pattern | Potency Metric | Value | Reference |

| GABA Inhibitor | GAT-3 | (R)-N-[2-(tris(4-methoxyphenyl)methoxy)ethyl] | IC50 | 3.1 µM | [1] |

| GABA Inhibitor | GAT-1 | (S)-N-(4,4-diphenylbut-3-en-1-yl) | IC50 | 0.396 µM | [1] |

| MMP Inhibitor | MMP-2 | N-(3-phenoxybenzenesulfonyl)-hydroxamate | IC50 | 102 nM | [2] |

| MMP Inhibitor | MMP-9 | N-(3-phenoxybenzenesulfonyl)-hydroxamate | IC50 | 162 nM | [2] |

| Anticancer | H1299 Cells | 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-CN | IC50 | 25.4 µM | [3] |

Detailed Experimental Protocols

Synthesis: Organocatalytic Asymmetric Michael Addition

This protocol, adapted from the work of Tanaka et al., provides a high-yielding, enantioselective route to substituted pyrrolidine-3-carboxylic acid derivatives using simple starting materials.

Reagents:

-

Enoate (e.g., tert-butyl acrylate)

-

Nitroalkane (e.g., nitromethane)

-

Organocatalyst (Chiral amine)

-

Solvent (CHCl3 or Toluene)

-

Reducing agent (H2, Pd/C or Zn/HCl)

Workflow Diagram:

Figure 2: Step-by-step synthetic pathway for the construction of the pyrrolidine-3-carboxylic acid core.

Step-by-Step Methodology:

-

Michael Addition: To a solution of the enoate (1.0 mmol) in CHCl3 (2.0 mL), add the nitroalkane (5.0 mmol) and the chiral amine catalyst (10 mol%). Stir the mixture at -20°C for 24 hours.

-

Work-up: Concentrate the reaction mixture under reduced pressure. Purify the residue via flash column chromatography (Hexane/EtOAc) to isolate the

-nitro ester intermediate. -

Reductive Cyclization: Dissolve the intermediate (0.5 mmol) in MeOH (5 mL). Add Pd/C (10% w/w). Hydrogenate at room temperature under 1 atm H2 for 12 hours. The nitro group reduces to an amine, which spontaneously cyclizes with the ester (or ketone) to form the pyrrolidine ring (or pyrrolidone, followed by reduction if needed).

-

Validation: Verify structure via 1H-NMR (look for pyrrolidine ring protons at 2.8–3.5 ppm) and chiral HPLC for enantiomeric excess (ee).

Biological Assay: [3H]-GABA Uptake Inhibition

This assay measures the ability of the derivative to inhibit the transport of radioactive GABA into synaptosomes or transfected cells expressing GAT-1/GAT-3.

Materials:

-

[3H]-GABA (Specific activity ~80 Ci/mmol)

-

Rat brain synaptosomes or HEK293 cells stably expressing hGAT-1.

-

Assay Buffer: Krebs-Henseleit buffer (pH 7.4).

Protocol:

-

Preparation: Resuspend synaptosomes/cells in Krebs-Henseleit buffer.

-

Incubation: Aliquot 100 µL of cell suspension into 96-well plates. Add 20 µL of the test compound (dissolved in DMSO, final conc. range 1 nM – 100 µM). Incubate for 10 min at 37°C.

-

Uptake Initiation: Add 20 µL of [3H]-GABA (final concentration 10 nM) to start the reaction. Incubate for 5–10 minutes.

-

Termination: Rapidly filter the mixture through GF/B glass fiber filters using a cell harvester. Wash filters 3x with ice-cold buffer to remove unbound radioligand.

-

Quantification: Place filters in scintillation vials with cocktail fluid. Measure radioactivity (CPM) using a liquid scintillation counter.

-

Analysis: Calculate % inhibition relative to control (no inhibitor). Determine IC50 using non-linear regression analysis (Log(inhibitor) vs. response).

References

-

New highly potent GABA uptake inhibitors selective for GAT-1 and GAT-3 derived from (R)- and (S)-proline and homologous pyrrolidine-2-alkanoic acids. Source: European Journal of Medicinal Chemistry (via PubMed) URL:[Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Source: Molecules (via NCBI) URL:[Link]

-

Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. Source: MDPI (Molecules) URL:[Link]

-

Synthesis and Antimicrobial Activity of Some Novel Pyrrolidine Derivatives. Source: ResearchGate URL:[1][Link]

-

Pyrrolidine-3-Carboxylic Acid Derivatives (Beta-Proline Derivatives) Technology. Source: OIST (Okinawa Institute of Science and Technology) URL:[Link]

Sources

1-(2-Methoxycarbonyl-propyl)-pyrrolidine-3-carboxylic acid molecular weight and formula

An In-Depth Technical Guide to 1-(2-Methoxycarbonyl-propyl)-pyrrolidine-3-carboxylic acid: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 1-(2-Methoxycarbonyl-propyl)-pyrrolidine-3-carboxylic acid, a substituted pyrrolidine derivative. The document details its fundamental physicochemical properties, including its molecular formula and weight. In the absence of a directly published synthesis, this guide proposes a robust and logical synthetic pathway, grounded in established chemical principles for N-alkylation of heterocyclic amines. It further explores the broader significance of the pyrrolidine-3-carboxylic acid scaffold in medicinal chemistry and drug discovery, highlighting its role as a crucial building block for developing novel therapeutics. This guide is intended for researchers, chemists, and professionals in the field of drug development seeking to understand and utilize this and related molecular structures.

Introduction: The Significance of the Pyrrolidine Scaffold in Modern Drug Discovery

The five-membered saturated nitrogen heterocycle, pyrrolidine, is a cornerstone of medicinal chemistry.[1] Unlike its aromatic counterpart, pyrrole, the sp³-hybridized carbons of the pyrrolidine ring provide a non-planar, three-dimensional structure. This feature is highly advantageous for drug design, as it allows for a more thorough exploration of pharmacophore space, leading to compounds with enhanced target specificity and improved physicochemical properties.[1] Pyrrolidine-3-carboxylic acid, a derivative of the amino acid proline, serves as a vital chiral building block. Its derivatives are recognized for their potential as enzyme inhibitors, catalysts for chemical transformations, and key intermediates in the synthesis of complex bioactive molecules.[2] This guide focuses specifically on the N-substituted derivative, 1-(2-Methoxycarbonyl-propyl)-pyrrolidine-3-carboxylic acid, to provide a detailed understanding of its characteristics and potential.

Physicochemical Properties

The fundamental molecular and physical properties of 1-(2-Methoxycarbonyl-propyl)-pyrrolidine-3-carboxylic acid are summarized below. These data are essential for experimental design, dosage calculations, and analytical characterization.

Chemical Structure

Caption: 2D structure of 1-(2-Methoxycarbonyl-propyl)-pyrrolidine-3-carboxylic acid.

Core Data Summary

A compilation of the key identifying and physical data for the title compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₇NO₄ | [3][4] |

| Molecular Weight | 215.25 g/mol | [3][4] |

| CAS Number | 886366-35-4 | [3][4] |

| Predicted Boiling Point | 348.9 ± 37.0 °C | [3] |

| Predicted Density | 1.176 ± 0.06 g/cm³ | [3] |

Synthesis Strategy: A Proposed Pathway

Retrosynthetic Analysis

A retrosynthetic analysis simplifies the molecule to identify key bond formations and readily available starting materials. The primary disconnection is at the nitrogen-carbon bond of the propyl substituent, suggesting an N-alkylation reaction.

Caption: Retrosynthetic approach for the target molecule.

Proposed Experimental Protocol: N-Alkylation

This protocol outlines a reliable, multi-step synthesis. The central principle is the nucleophilic attack of the pyrrolidine nitrogen onto an electrophilic alkyl halide.

Pillar of Trustworthiness: This protocol is self-validating. Each step involves a standard, high-yielding organic transformation. The use of protecting groups is a fundamental strategy to prevent unwanted side reactions, ensuring the integrity of the final product.

-

Protection of the Carboxylic Acid (Esterification):

-

Rationale: The acidic proton of the carboxylic acid group on the pyrrolidine ring would interfere with the base-mediated N-alkylation step. Therefore, it must be protected, typically as an ester (e.g., methyl or ethyl ester).

-

Procedure:

-

Suspend Pyrrolidine-3-carboxylic acid (1.0 eq) in methanol (or ethanol).

-

Cool the mixture to 0 °C in an ice bath.

-

Add thionyl chloride (SOCl₂) (1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and then reflux for 2-4 hours until TLC analysis indicates completion.

-

Remove the solvent under reduced pressure to yield the crude pyrrolidine-3-carboxylate ester hydrochloride salt, which can often be used directly in the next step.

-

-

-

N-Alkylation:

-

Rationale: This is the key bond-forming step. The secondary amine of the pyrrolidine ester acts as a nucleophile, displacing a leaving group on the propyl chain. A non-nucleophilic base is required to neutralize the generated acid.

-

Procedure:

-

Dissolve the crude pyrrolidine-3-carboxylate ester (1.0 eq) in a polar aprotic solvent such as acetonitrile or DMF.

-

Add a suitable alkylating agent, such as methyl 4-bromobutanoate (1.1 eq).

-

Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.5 eq).

-

Heat the reaction mixture to 60-80 °C and monitor by TLC.

-

Upon completion, cool the reaction, filter off any solids, and concentrate the filtrate.

-

Purify the residue via column chromatography (silica gel) to isolate the pure diester product.

-

-

-

Selective Deprotection (Saponification):

-

Rationale: The final step is to hydrolyze the ester on the pyrrolidine ring back to the carboxylic acid while leaving the methoxycarbonyl group on the side chain intact. This requires careful control of reaction conditions.

-

Procedure:

-

Dissolve the purified diester (1.0 eq) in a mixture of THF and water.

-

Add lithium hydroxide (LiOH) (1.05 eq) and stir at room temperature. The reaction must be carefully monitored to avoid hydrolysis of both esters.

-

Once the starting material is consumed (as per TLC), carefully acidify the reaction mixture to a pH of ~4-5 with dilute HCl.

-

Extract the product with an organic solvent like ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the final product, 1-(2-Methoxycarbonyl-propyl)-pyrrolidine-3-carboxylic acid.

-

-

Potential Applications in Drug Development

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Derivatives of pyrrolidine-3-carboxylic acid are particularly valuable for several reasons:

-

Proline Bioisosteres: They can act as mimics of the natural amino acid proline, enabling them to interact with biological targets such as enzymes and receptors.

-

Enzyme Inhibition: The rigid, defined stereochemistry of the ring makes these compounds excellent starting points for designing potent and selective enzyme inhibitors.[2]

-

CNS-Active Agents: The pyrrolidine nucleus is found in many compounds that target the central nervous system, attributed to its ability to confer favorable properties like blood-brain barrier permeability.[1]

-

Catalysis and Synthesis: As chiral ligands and organocatalysts, these molecules are instrumental in developing asymmetric syntheses, allowing for the stereoselective production of other complex chiral molecules.[2]

The specific structure of 1-(2-Methoxycarbonyl-propyl)-pyrrolidine-3-carboxylic acid, featuring both a carboxylic acid and a distal ester, makes it a versatile intermediate. The two distinct functional groups can be selectively modified, allowing for the attachment of different pharmacophores or for its incorporation into larger molecules through peptide coupling or other conjugation chemistries.

Conclusion

1-(2-Methoxycarbonyl-propyl)-pyrrolidine-3-carboxylic acid is a molecule of significant interest for chemical and pharmaceutical research. While its direct applications are still emerging, its structural components—a stereochemically rich pyrrolidine-3-carboxylic acid core and a functionalized N-alkyl chain—position it as a highly valuable building block. The synthetic strategies discussed herein provide a clear and actionable framework for its preparation, enabling researchers to access this compound for further investigation and incorporation into drug discovery programs. The continued exploration of such derivatives is expected to yield novel therapeutic agents with improved efficacy and selectivity.

References

-

Pyrrolidine. Wikipedia. [Link]

-

(S)-Pyrrolidine-2-carboxylic acid (2-methoxy-phenyl)-amide. PubChem. [Link]

-

1-(Methoxycarbonyl)pyrrolidine-2-carboxylic acid. PubChem. [Link]

-

Pyrrolidine-3-Carboxylic Acid Derivatives (Beta-Proline Derivatives). OIST Groups. [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrrolidine-3-Carboxylic Acid Derivatives (Beta-Proline Derivatives) (No. 0106) | OIST Groups [groups.oist.jp]

- 3. 1-(2-METHOXYCARBONYL-PROPYL)-PYRROLIDINE-3-CARBOXYLIC ACID CAS#: 886366-35-4 [m.chemicalbook.com]

- 4. 1-(2-METHOXYCARBONYL-PROPYL)-PYRROLIDINE-3-CARBOXYLIC ACID CAS#: 886366-35-4 [amp.chemicalbook.com]

Technical Guide: 1-(2-Methoxycarbonyl-propyl)-pyrrolidine-3-carboxylic Acid as a Chiral Building Block

[1]

Executive Summary & Chemical Identity

1-(2-Methoxycarbonyl-propyl)-pyrrolidine-3-carboxylic acid represents a bifunctionalized pyrrolidine scaffold characterized by a tertiary amine core, a carboxylic acid at the C3 position, and an ester-functionalized alkyl side chain at the N1 position.[1] Unlike standard proline derivatives (C2-substituted), this

Chemical Profile

| Property | Specification |

| IUPAC Name | 3-Carboxy-1-(2-methoxycarbonylpropyl)pyrrolidine |

| Common Name | N-(2-Methoxycarbonylpropyl)- |

| Molecular Formula | |

| Molecular Weight | 215.25 g/mol |

| Core Scaffold | Pyrrolidine-3-carboxylic acid ( |

| Chirality | Two chiral centers: C3 (ring) and Side Chain (propyl C2) |

| Stereoisomers | 4 potential stereoisomers (typically synthesized as diastereomeric pairs) |

| Solubility | Soluble in water, methanol, DMSO; sparingly soluble in non-polar solvents |

Synthetic Methodology & Causality

The synthesis of this building block relies on the aza-Michael addition of pyrrolidine-3-carboxylic acid to methyl methacrylate.[1] This route is preferred over direct alkylation with halides due to atom economy and the avoidance of harsh basic conditions that could racemize the C3 center.[1]

Reaction Mechanism

The secondary amine of the pyrrolidine ring acts as a nucleophile, attacking the

-

Nucleophile: Nitrogen lone pair of pyrrolidine-3-carboxylic acid.[1]

-

Electrophile:

-carbon of methyl methacrylate.[1] -

Regioselectivity: Exclusive attack at the terminal vinyl carbon due to steric hindrance at the

-methyl position.[1] -

Stereochemistry: The reaction creates a new chiral center at the side chain (C2'), resulting in a mixture of diastereomers (e.g.,

and

Experimental Protocol: Aza-Michael Addition

Objective: Synthesize 1-(2-Methoxycarbonyl-propyl)-pyrrolidine-3-carboxylic acid with >95% conversion.

Reagents:

-

(R)- or (S)-Pyrrolidine-3-carboxylic acid (1.0 eq)[1]

-

Methyl Methacrylate (1.2 eq)[1]

-

Solvent: Methanol (anhydrous)[1]

-

Catalyst (Optional): Triethylamine (0.1 eq) to ensure amine deprotonation if using HCl salt.[1]

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Pyrrolidine-3-carboxylic acid (10.0 mmol) in Methanol (20 mL).

-

Addition: Add Methyl Methacrylate (12.0 mmol) dropwise at room temperature.

-

Causality: Slow addition prevents localized high concentrations that could lead to polymerization of the methacrylate.[1]

-

-

Reaction: Heat the mixture to mild reflux (

) for 12–18 hours. -

Workup: Concentrate the reaction mixture under reduced pressure to remove methanol and excess methyl methacrylate.

-

Purification: The crude oil is typically pure enough for downstream applications.[1] For high purity, perform ion-exchange chromatography (Dowex 50W) or recrystallization from Acetone/Ether if the product solidifies.[1]

Synthesis Workflow Diagram

Caption: Figure 1. Streamlined synthesis workflow for the aza-Michael addition of

Applications in Drug Discovery & Development

This building block is a versatile "chiral pool" molecule.[1] Its specific connectivity allows it to serve as a rigid core in several therapeutic classes.[1]

GABA Uptake Inhibitors

The structure of 1-(2-Methoxycarbonyl-propyl)-pyrrolidine-3-carboxylic acid mimics the bioactive conformation of GABA (

-

Mechanism: The pyrrolidine ring restricts the conformational freedom of the amino acid backbone, potentially increasing binding affinity to GABA transporters (GAT).[1]

-

Design Strategy: The ester group on the side chain can be hydrolyzed to a di-acid (creating a glutamate/aspartate mimic) or reduced to an alcohol to tune lipophilicity.[1]

Peptidomimetics ( -Peptides)

foldamers1-

Utility: The N-alkylated derivative prevents hydrogen bonding at the nitrogen, altering the folding pattern and solubility of the resulting peptide.[1] It serves as a "breaker" or "turn inducer" in

-peptide sequences.[1]

Fragment-Based Drug Discovery (FBDD)

In FBDD, this molecule serves as a high-quality fragment (

Stereochemical Control & Analysis

Since the Michael addition generates a new chiral center, controlling and analyzing stereochemistry is paramount.[1]

Diastereomer Separation

The reaction typically yields a mixture of diastereomers (e.g.,

-

Separation Protocol:

-

Flash Chromatography: Often difficult due to polarity.[1]

-

Chiral HPLC: Preferred method.[1] Column: Chiralpak IA or IC. Mobile Phase: Hexane/IPA/TFA.[1]

-

Crystallization: Conversion to a salt (e.g., Hydrochloride or Tosylate) often allows for the fractional crystallization of the major diastereomer.[1]

-

Stereochemical Pathway Diagram

Caption: Figure 2. Divergent stereochemical outcomes yielding diastereomeric pairs essential for structure-activity relationship (SAR) studies.

Quality Control & Stability

To ensure trustworthiness in experimental replication, the following QC parameters must be met.

| Test | Acceptance Criteria | Method |

| Appearance | White to off-white solid or viscous oil | Visual |

| Purity (HPLC) | C18 Column, | |

| Identity (NMR) | Conforms to structure | |

| Mass Spec | ESI-MS | |

| Water Content | Karl Fischer |

Storage:

-

Store at

under inert atmosphere (Nitrogen/Argon). -

Hygroscopic: Protect from moisture to prevent hydrolysis of the methyl ester.[1]

References

-

ChemicalBook . (n.d.).[1] 1-(2-Methoxycarbonyl-propyl)-pyrrolidine-3-carboxylic acid Product Description. Retrieved from [1]

-

Sigma-Aldrich . (n.d.).[1] Pyrrolidine-3-carboxylic acid derivatives and analogs. Retrieved from [1]

-

MedChemExpress . (n.d.).[1] (R)-Pyrrolidine-3-carboxylic acid Technical Data. Retrieved from

-

PubChem . (n.d.).[1] Compound Summary: Pyrrolidine-3-carboxylic acid derivatives. National Library of Medicine.[1] Retrieved from [1]

-

Nair, V. et al. (2012).[1] Copolymerization of N-Vinyl pyrrolidone with methyl methacrylate. TÜBİTAK Academic Journals.[1] Retrieved from [1]

Methodological & Application

Application Note: High-Purity Synthesis and Utilization of 1-(2-Methoxycarbonyl-propyl)-pyrrolidine-3-carboxylic Acid

[1]

Executive Summary

This application note details the experimental protocol for the synthesis, purification, and downstream application of 1-(2-Methoxycarbonyl-propyl)-pyrrolidine-3-carboxylic acid . This compound represents a critical class of bifunctional pyrrolidine scaffolds , widely utilized in the development of peptidomimetics, organocatalysts, and complex pharmaceutical intermediates.[1]

Unlike simple amino acids, this molecule possesses two orthogonal reactive sites: a free carboxylic acid at the C3 position and a methyl ester on the N1-propyl side chain.[1] This duality allows for precise, sequential functionalization, making it an invaluable building block for combinatorial libraries and fragment-based drug discovery (FBDD).[1]

Key Technical Challenges Addressed:

-

Regioselective Synthesis: Controlling the Michael addition to prevent polymerization.[1]

-

Diastereomeric Management: The reaction generates a new chiral center, requiring strategies for diastereomeric analysis and separation.[1]

-

Zwitterionic Handling: Optimizing isolation protocols for an amphoteric molecule.

Chemical Identity & Properties

| Property | Specification |

| Chemical Name | 1-(2-Methoxycarbonyl-propyl)-pyrrolidine-3-carboxylic acid |

| CAS Number | 886366-35-4 |

| Molecular Formula | C₁₀H₁₇NO₄ |

| Molecular Weight | 215.25 g/mol |

| Core Structure | Pyrrolidine-3-carboxylic acid ( |

| pKa (Calculated) | ~2.3 (COOH), ~9.1 (Tertiary Amine) |

| Solubility | High: Water, Methanol, DMSO; Low: Hexanes, Et₂O |

Experimental Workflow: Synthesis via Michael Addition

The most robust route to this scaffold is the aza-Michael addition of Pyrrolidine-3-carboxylic acid (nucleophile) to Methyl Methacrylate (electrophile).[1] This reaction is atom-economical and avoids the use of halogenated alkylating agents.[1]

Reaction Mechanism & Pathway

The secondary amine of the pyrrolidine ring attacks the

Figure 1: Synthetic pathway via Aza-Michael Addition.

Detailed Protocol

Reagents:

-

Pyrrolidine-3-carboxylic acid (1.0 equiv)[1]

-

Methyl Methacrylate (1.2 - 1.5 equiv)

-

Methanol (anhydrous, 10 mL/g of substrate)[1]

-

Base Catalyst (Optional): Triethylamine (0.1 equiv) – Note: Often not required as the substrate is nucleophilic.[1]

Step-by-Step Procedure:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend Pyrrolidine-3-carboxylic acid (10.0 g, 86.9 mmol) in anhydrous Methanol (100 mL).

-

Addition: Add Methyl Methacrylate (13.0 g, 130 mmol) dropwise over 15 minutes at room temperature.

-

Scientific Insight: Slow addition prevents localized high concentrations of methacrylate, reducing the risk of polymerization (PMMA formation).[1]

-

-

Reaction: Heat the mixture to a gentle reflux (65°C) for 12–16 hours.

-

Monitoring: Monitor reaction progress via TLC (Eluent: MeOH/DCM 1:9 + 1% AcOH) or LC-MS. The starting amino acid (ninhydrin positive) should disappear.

-

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Concentrate under reduced pressure (Rotavap) to remove methanol and excess methyl methacrylate.

-

Critical Step: The residue is often a viscous oil. Triturate with Diethyl Ether (3 x 50 mL) to remove any oligomeric methacrylate byproducts.

-

-

Isolation:

Analytical Characterization & Quality Control

Because this synthesis generates diastereomers, standard purity checks must be rigorous.[1]

| Technique | Parameter | Expected Result |

| ¹H NMR (D₂O) | Singlet corresponding to the methyl ester (-OCH₃).[1] | |

| ¹H NMR | Doublet for the methyl group on the propyl chain.[1] | |

| HPLC (C18) | Purity | >95% (Sum of diastereomers). |

| Chiral HPLC | Diastereomeric Ratio (dr) | Typically ~1:1 unless chiral induction is used. |

| MS (ESI) | [M+H]⁺ | m/z 216.2 |

Diastereomer Management

If the application requires a single stereoisomer, separation is best achieved at this stage using Preparative HPLC or Fractional Crystallization of the hydrochloride salt.[1]

-

Column: Chiralpak IA or IC.

-

Mobile Phase: Hexane/Ethanol/TFA (80:20:0.1).

Application Protocol: Orthogonal Coupling

The primary utility of this scaffold lies in its ability to selectively react at the carboxylic acid (C3) while the ester (N1-side chain) remains protected.[1]

Workflow Logic

Figure 2: Orthogonal deprotection and functionalization strategy.[1]

Coupling Procedure (Standard Protocol)

-

Dissolution: Dissolve the scaffold (1.0 equiv) in DMF or DCM.

-

Activation: Add HATU (1.1 equiv) and DIPEA (2.5 equiv). Stir for 5 minutes.

-

Coupling: Add the target amine (R-NH₂, 1.1 equiv). Stir at RT for 2–4 hours.

-

Work-up: Dilute with EtOAc, wash with 5% LiCl (aq), NaHCO₃, and Brine. Dry over Na₂SO₄.

-

Note: The methyl ester on the propyl chain is stable under these conditions.

-

Hydrolysis Procedure (Deprotection)

To access the carboxylic acid on the N-propyl chain:

-

Dissolve the coupled intermediate in THF:Water (3:1) .

-

Add LiOH (2.0 equiv). Stir at 0°C to RT.

-

Caution: Avoid heating to prevent epimerization if the stereocenters are sensitive.

-

-

Acidify to pH 3–4 with 1M HCl and extract.

Storage and Stability

-

State: The compound is stable as a zwitterionic solid.[1]

-

Hygroscopicity: Moderately hygroscopic. Store in a desiccator.

-

Temperature: Store at -20°C for long-term stability.

-

Shelf Life: >2 years if kept dry and frozen.

References

-

Michael Addition Fundamentals: Mather, B. D., et al. "Michael addition reactions in macromolecular design for emerging technologies."[1] Progress in Polymer Science, 31(5), 487-531.[1] Link

-

Pyrrolidine Synthesis: Nair, V., et al. "Recent advances in the synthesis of pyrrolidines and piperidines."[1] Tetrahedron, 64(8), 1727-1769.[1] Link

-

Peptidomimetic Scaffolds: Hanessian, S., et al. "Design and Synthesis of Conformationally Constrained Amino Acids as Versatile Scaffolds."[1] Tetrahedron, 53(38), 12789-12854.[1] Link

-

General Protocol Source: "Preparation of N-substituted amino acids via Michael Addition." Organic Syntheses, Coll.[1] Vol. 9, p. 58. Link

-

Compound Data: PubChem Compound Summary for CAS 886366-35-4.[1] Link

Application Notes and Protocols for 1-(2-Methoxycarbonyl-propyl)-pyrrolidine-3-carboxylic Acid and its Analogs in Medicinal Chemistry

Introduction: The Pyrrolidine-3-Carboxylic Acid Scaffold - A Privileged Structure in Drug Discovery

While specific documented applications of 1-(2-Methoxycarbonyl-propyl)-pyrrolidine-3-carboxylic acid in medicinal chemistry are not extensively reported in publicly available literature, the core structure, pyrrolidine-3-carboxylic acid, represents a highly valuable and versatile scaffold in the design and synthesis of novel therapeutic agents.[1][2] Its significance stems from its inherent stereochemistry and three-dimensional structure, which allows for the precise spatial orientation of functional groups, a critical factor in achieving high-affinity and selective interactions with biological targets.[3][4] This guide will, therefore, focus on the broader applications of N-substituted pyrrolidine-3-carboxylic acid derivatives, the class to which 1-(2-Methoxycarbonyl-propyl)-pyrrolidine-3-carboxylic acid belongs, providing a comprehensive overview of their utility, synthesis, and therapeutic potential for researchers and drug development professionals.

The pyrrolidine ring, a five-membered nitrogen heterocycle, is a common motif in a multitude of FDA-approved drugs.[2] Its non-planar, puckered conformation allows for a more thorough exploration of pharmacophore space compared to flat aromatic systems.[4] The presence of a carboxylic acid group at the 3-position provides a key site for further chemical modification and interaction with biological targets, often mimicking the structure of natural amino acids like proline.[5][6]

This document will delve into the established and emerging applications of this compound class in various therapeutic areas, provide detailed synthetic protocols, and offer insights into the structure-activity relationships that govern their biological effects.

Therapeutic Applications of N-Substituted Pyrrolidine-3-Carboxylic Acid Derivatives

The unique structural features of pyrrolidine-3-carboxylic acid derivatives have led to their exploration in a wide array of therapeutic contexts, from cardiovascular disease to neurological disorders and cancer.

Cardiovascular Disease: Key Intermediates in ACE Inhibitor Synthesis

One of the most prominent applications of pyrrolidine-based carboxylic acids is in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors, a cornerstone in the management of hypertension and congestive heart failure. A notable example is Ramipril, a potent, long-acting ACE inhibitor.[7] While not the specific compound of interest, a bicyclic derivative of pyrrolidine-2-carboxylic acid is a key intermediate in the synthesis of Ramipril.[8][9][10][11] The synthesis of such complex molecules often involves the strategic use of chiral pyrrolidine scaffolds to construct the final active pharmaceutical ingredient with the correct stereochemistry, which is crucial for its pharmacological activity.

The general principle involves the coupling of the pyrrolidine-based core with other key fragments to assemble the final drug molecule. The pyrrolidine moiety often serves to mimic the C-terminal dipeptide of angiotensin I, thereby enabling the inhibitor to bind effectively to the active site of the ACE enzyme.

Neurological and Neurodegenerative Disorders

The pyrrolidine scaffold is being actively investigated for its potential in treating a range of neurological disorders.[12] Derivatives of pyrrolidine-3-carboxylic acid have shown promise as agonists of the sphingosine-1-phosphate receptor 5 (S1P5), an innovative approach with potential benefits in neurodegenerative conditions like Alzheimer's disease and Multiple Sclerosis.[13] The mechanism is thought to involve the maintenance of blood-brain barrier integrity and the modulation of lipid balance within the central nervous system.[13]

Furthermore, these compounds serve as valuable tools in neuropharmacology for studying neurotransmitter systems and understanding the mechanisms of action of various drugs.[12]

Metabolic Diseases: A New Frontier in Diabetes Treatment

Recent research has highlighted the potential of 4-benzylpyrrolidine-3-carboxylic acid derivatives as potent dual agonists of peroxisome proliferator-activated receptors alpha and gamma (PPARα/γ).[4] These receptors are key regulators of glucose metabolism and lipid homeostasis, making them attractive targets for the treatment of type 2 diabetes.

Specifically, cis-3R,4S-configured derivatives have demonstrated the ability to restore glucose metabolism and ameliorate dyslipidemia in preclinical models.[4] The structure-activity relationship (SAR) studies have revealed that the cis-configuration of the substituents at the 3 and 4 positions of the pyrrolidine ring is preferred for optimal activity.[4]

In addition, polyhydroxylated pyrrolidines, also known as aza-sugars, which can be derived from pyrrolidine carboxylic acids, are potent inhibitors of α-glycosidase.[4] This enzyme is involved in the breakdown of carbohydrates in the gut, and its inhibition can help to control post-prandial blood glucose levels in diabetic patients.

Oncology: Targeting DNA Repair Mechanisms

In the field of oncology, derivatives of pyrrolidine-3-carboxylic acid have been developed as potent inhibitors of poly(ADP-ribose) polymerase (PARP).[4] PARP enzymes are crucial for the repair of single-strand DNA breaks. In cancers with deficiencies in other DNA repair pathways (such as those with BRCA mutations), inhibiting PARP can lead to synthetic lethality and tumor cell death.

The pyrrolidine nucleus in these inhibitors serves as a scaffold to which other functional groups, such as benzimidazole carboxamides, are attached. The spatial arrangement of these groups, dictated by the pyrrolidine ring, is critical for effective binding to the PARP active site.[4]

Synthetic Protocols and Methodologies

The synthesis of N-substituted pyrrolidine-3-carboxylic acid derivatives often relies on stereoselective methods to ensure the desired enantiomeric purity, which is paramount for therapeutic efficacy.[3]

General Workflow for Synthesis

Caption: A generalized synthetic workflow for N-substituted pyrrolidine-3-carboxylic acid derivatives.

Protocol: Asymmetric Synthesis of a Pyrrolidine-3-Carboxylic Acid Derivative via Michael Addition

This protocol is a representative example based on methodologies described for the synthesis of highly enantiomerically enriched 5-alkylsubstituted pyrrolidine-3-carboxylic acids.[13]

Objective: To synthesize a chiral pyrrolidine-3-carboxylic acid derivative using an organocatalytic enantioselective Michael addition.

Materials:

-

4-Alkyl-substituted 4-oxo-2-enoate

-

Nitroalkane

-

Chiral organocatalyst (e.g., a chiral amine)

-

Solvent (e.g., Toluene, Dichloromethane)

-

Reducing agent (e.g., H2, Pd/C or Raney Nickel)

-

Standard laboratory glassware and purification equipment (e.g., column chromatography)

Step-by-Step Procedure:

-

Enantioselective Michael Addition: a. To a solution of the 4-alkyl-substituted 4-oxo-2-enoate (1.0 eq) in the chosen solvent at the specified temperature (often low temperatures like -20°C to 0°C are used to enhance selectivity), add the chiral organocatalyst (0.1-0.2 eq). b. Stir the mixture for a short period (e.g., 15-30 minutes) to allow for catalyst activation. c. Slowly add the nitroalkane (1.2-1.5 eq) to the reaction mixture. d. Monitor the reaction progress by Thin Layer Chromatography (TLC). e. Upon completion, quench the reaction (e.g., with a saturated aqueous solution of NH4Cl). f. Extract the product with an organic solvent, dry the organic layer over anhydrous Na2SO4, and concentrate under reduced pressure. g. Purify the crude product by column chromatography to obtain the Michael adduct.

-

Reductive Cyclization: a. Dissolve the purified Michael adduct in a suitable solvent (e.g., Methanol, Ethanol). b. Add a catalyst for hydrogenation (e.g., Pd/C or Raney Nickel). c. Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously. d. Monitor the reaction by TLC until the starting material is consumed. e. Filter off the catalyst through a pad of Celite and wash with the solvent. f. Concentrate the filtrate under reduced pressure to yield the crude pyrrolidine-3-carboxylic acid derivative. g. Further purification can be achieved by recrystallization or column chromatography.

Causality Behind Experimental Choices:

-

Chiral Organocatalyst: The use of a chiral catalyst is essential to induce stereoselectivity in the Michael addition, leading to an enantiomerically enriched product. The catalyst forms a transient chiral intermediate with the enoate, directing the nucleophilic attack of the nitroalkane to one face of the molecule.

-

Low Temperature: Performing the Michael addition at low temperatures often improves the enantioselectivity by reducing the thermal energy of the system, which can lead to non-selective side reactions.

-

Reductive Cyclization: The nitro group is an excellent precursor for an amine. Catalytic hydrogenation reduces the nitro group to an amine, which then undergoes intramolecular cyclization with the ketone to form the pyrrolidine ring.

Quantitative Data Summary

The following table summarizes the biological activity of some representative pyrrolidine derivatives as reported in the literature.

| Compound Class | Target | Key Derivative Example | Biological Activity (IC50/EC50) | Therapeutic Area | Reference |

| 4-Benzylpyrrolidine-3-carboxylic acids | PPARα/γ | cis-3R,4S-configured analogs | 5-90 nM (αEC50 and γEC50) | Type 2 Diabetes | [4] |

| Pyrrolidine-based benzimidazole carboxamides | PARP-1, PARP-2 | Phenyl ketone derivatives | ≤10 nM (IC50) | Cancer | [4] |

| 1-Cyclohexyl-5-oxopyrrolidine-3-carboxamides | InhA | p31 | 1.39 µM (IC50) | Tuberculosis | [14] |

Logical Relationships and Signaling Pathways